Structural Differentiation: Unique 2-Methoxy-5-Methylphenyl Tail vs. Unsubstituted N-Phenyl Indole-3-glyoxylamide
The target compound incorporates a 2-methoxy-5-methylphenyl amide substituent, whereas the baseline comparator N-phenyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 5548-10-7) bears an unsubstituted phenyl ring. Literature SAR indicates that methoxy substitution on the anilide ring can enhance antiproliferative potency by up to 10-fold in HCT116 colon carcinoma cells [1]. The presence of both electron-donating (methoxy) and methyl groups alters the electron density and hydrogen-bonding capacity of the amide tail, potentially improving target binding affinity compared to the unsubstituted analog.
| Evidence Dimension | Substituent-driven potency modulation |
|---|---|
| Target Compound Data | 2-methoxy-5-methylphenyl substituent (predicted to enhance activity) |
| Comparator Or Baseline | N-phenyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 5548-10-7): IC₅₀ not reported for this specific pair, but class SAR shows methoxy substitution improves IC₅₀ by ~10-fold in related colon cancer models |
| Quantified Difference | Approximately 10-fold potency improvement inferred from class-level SAR |
| Conditions | In vitro cytotoxicity against HCT116 colon carcinoma cell line (class-level data) |
Why This Matters
This structural differentiation is critical for medicinal chemists optimizing indole-3-glyoxylamide leads for colon cancer, as the 2-methoxy-5-methylphenyl group may confer superior antiproliferative activity compared to simpler N-phenyl analogs.
- [1] Li, W.-T., Hwang, D.-R., Chen, C.-T., Chen, S.-J., Hsu, M.-C., & Lin, C.-C. (2003). Synthesis and Biological Evaluation of N-Heterocyclic Indolyl Glyoxylamides as Orally Active Anticancer Agents. Journal of Medicinal Chemistry, 46(9), 1706–1715. View Source
